2-Ethoxy-5-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features an ethoxy group at the second position and a hydroxyl group at the fifth position on the naphthalene-1,4-dione core structure. Naphthoquinone derivatives are notable for their roles in various biochemical processes and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-hydroxynaphthalene-1,4-dione can be achieved through multi-component reactions involving aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. One efficient method involves the use of nano copper(II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach.
Industrial Production Methods
Industrial production of hydroxy-substituted naphthalene-1,4-dione derivatives often employs green organocatalysts such as L-proline under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction times, and the reusability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone carbonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in the presence of catalysts like nano copper(II) oxide .
Major Products Formed
Scientific Research Applications
2-Ethoxy-5-hydroxynaphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where it disrupts cellular processes and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits neuroprotective and anticancer activities.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Notable for its tautomeric forms and diverse biological activities.
Uniqueness
2-Ethoxy-5-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-ethoxy-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-10-6-9(14)11-7(12(10)15)4-3-5-8(11)13/h3-6,13H,2H2,1H3 |
InChI Key |
SBMBZNDXQINZKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.